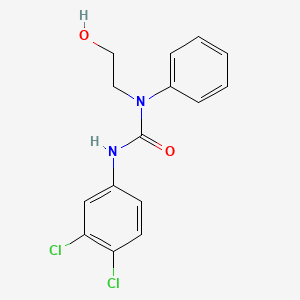![molecular formula C8H12 B14583694 (1R)-Bicyclo[3.2.1]oct-2-ene CAS No. 61617-43-4](/img/structure/B14583694.png)
(1R)-Bicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-Bicyclo[321]oct-2-ene is an organic compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[321]octane skeleton with a double bond at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Bicyclo[3.2.1]oct-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride, under controlled conditions, yields the desired bicyclic compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-Bicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (for epoxidation) and osmium tetroxide (for dihydroxylation).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
Epoxides: Formed through epoxidation reactions.
Diols: Result from dihydroxylation reactions.
Halogenated Compounds: Produced through halogenation reactions.
Wissenschaftliche Forschungsanwendungen
(1R)-Bicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R)-Bicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its double bond and bicyclic structure. The compound can participate in various chemical reactions, forming intermediates that interact with specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a similar structure but different ring size.
Bicyclo[3.3.1]non-2-ene: A larger bicyclic compound with an additional carbon atom in the ring system.
Uniqueness
(1R)-Bicyclo[3.2.1]oct-2-ene is unique due to its specific ring size and the position of the double bond, which confer distinct chemical properties and reactivity. Its structural features make it a valuable compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
61617-43-4 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
(1R)-bicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2/t7-,8?/m1/s1 |
InChI-Schlüssel |
YEHSTKKZWWSIMD-GVHYBUMESA-N |
Isomerische SMILES |
C1CC2CC=C[C@H]1C2 |
Kanonische SMILES |
C1CC2CC1CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


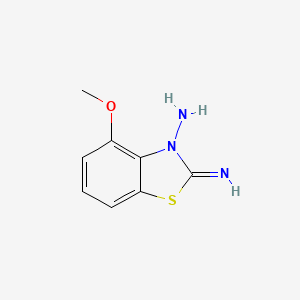
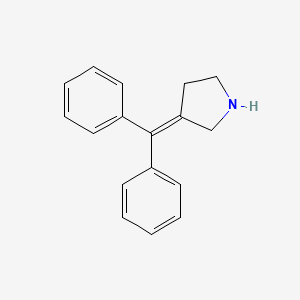
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
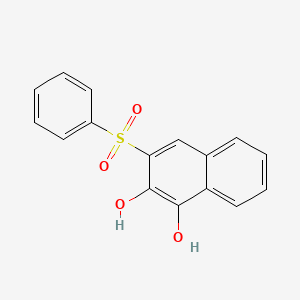
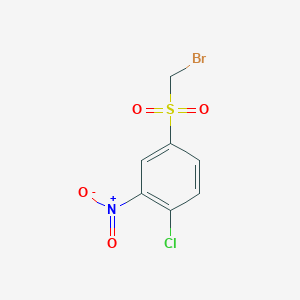
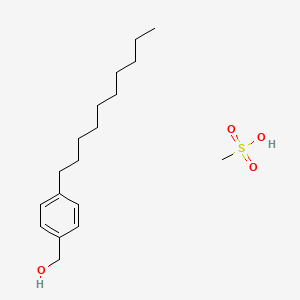

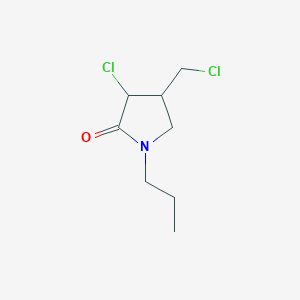
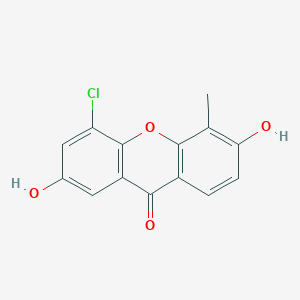
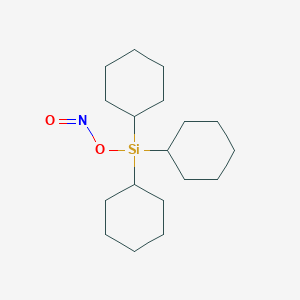
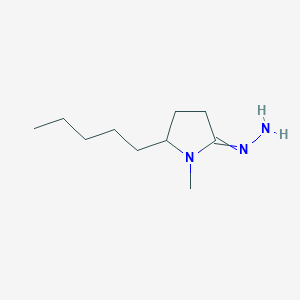
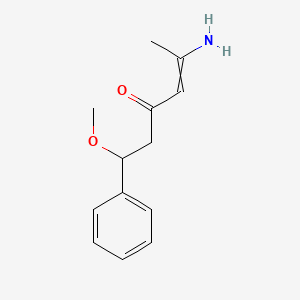
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
